
(4-Bromoquinolin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromoquinolin-6-yl)methanol is a chemical compound with the molecular formula C10H8BrNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a bromine atom at the 4th position and a methanol group at the 6th position of the quinoline ring, making it a unique derivative with potential biological and chemical significance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoquinolin-6-yl)methanol typically involves the hydroxymethylation of 4-bromoquinoline. One common method is the electrophotocatalytic hydroxymethylation using methanol as a reagent. This process involves the use of a photocatalyst under specific light irradiation conditions to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophotocatalytic processes or other catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromoquinolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with different oxidation states.
Reduction: Reduction of the bromine atom to form different quinoline derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the methanol group .
Applications De Recherche Scientifique
(4-Bromoquinolin-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Bromoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a similar structure but without the bromine and methanol groups.
4-Chloroquinoline: A similar compound with a chlorine atom instead of bromine.
6-Hydroxyquinoline: A compound with a hydroxyl group at the 6th position instead of methanol.
Uniqueness: (4-Bromoquinolin-6-yl)methanol is unique due to the presence of both the bromine atom and the methanol group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
(4-bromoquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-5,13H,6H2 |
Clé InChI |
UCVKADKMOBYASK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


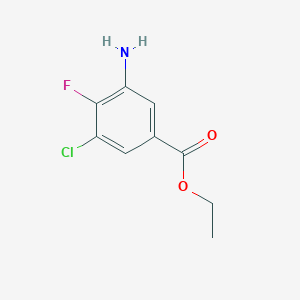
![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
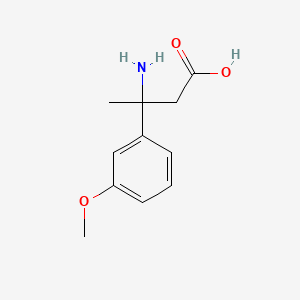
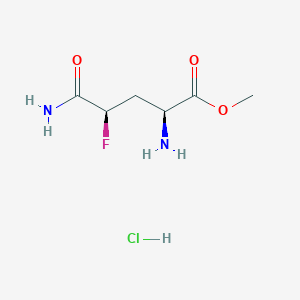
![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
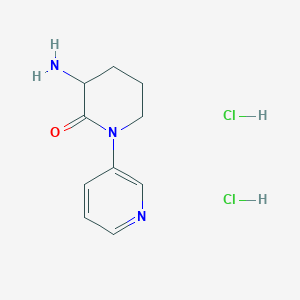
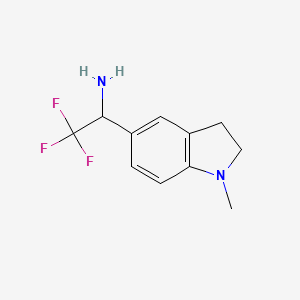
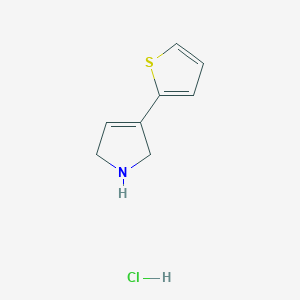
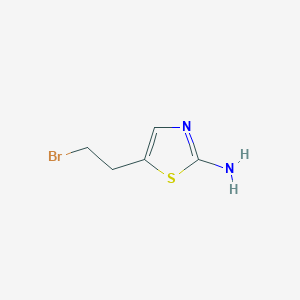
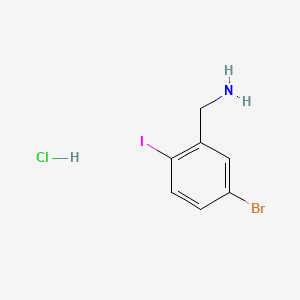
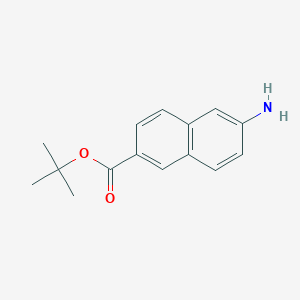
![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)
